2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid
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Overview
Description
2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the acetic acid moiety. One common method involves the acylation of a pyrrolidine precursor with trifluoroacetic anhydride, followed by oxidation to introduce the keto group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The keto group can form hydrogen bonds with active site residues, further stabilizing the compound-protein interaction .
Comparison with Similar Compounds
Similar Compounds
2-(5-Oxo-2-pyrrolidinyl)acetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Contains a similar trifluoromethyl group but has a different core structure, leading to different reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the pyrrolidine ring in 2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid imparts unique chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(2-5(13)14)1-4(12)11-3-6/h1-3H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULLVYZDLBCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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